

Zifanocycline for community-acquired bacterial pneumonia research

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Compound of Interest

Compound Name: Zifanocycline

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An In-Depth Technical Guide to **Zifanocycline** for Community-Acquired Bacterial Pneumonia (CABP)

For Researchers, Scientists, and Drug Development Professionals

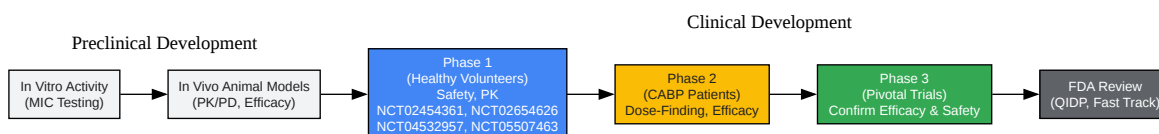
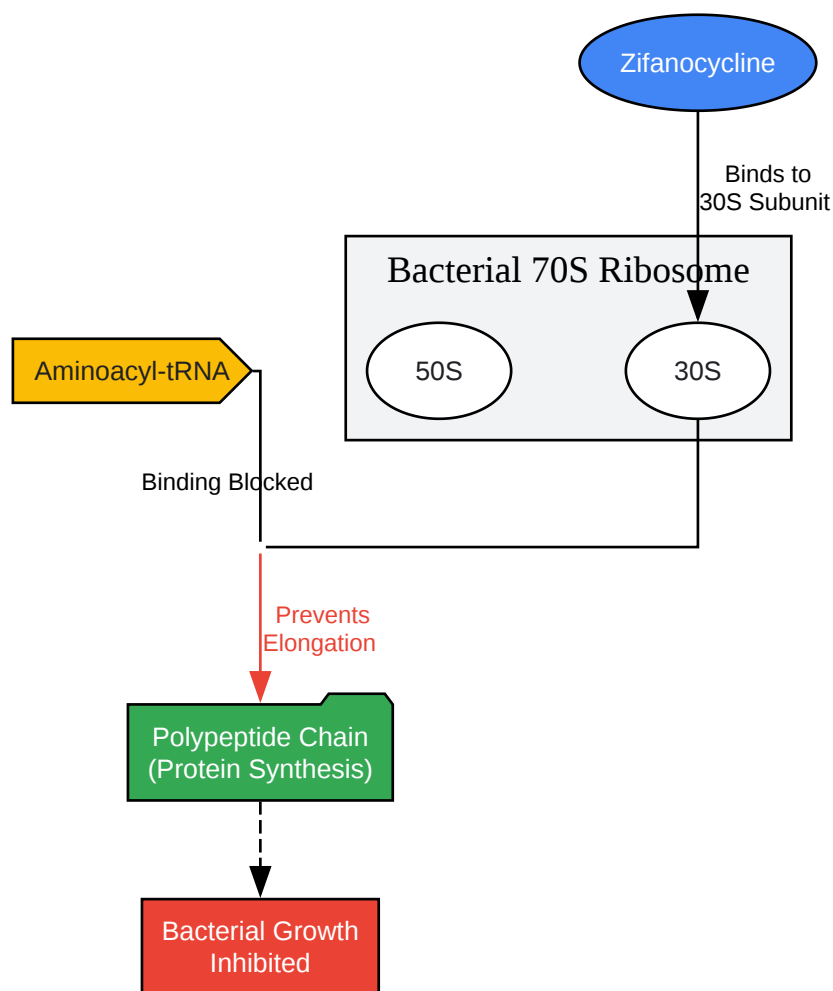
Introduction

Zifanocycline (also known as KBP-7072) is a novel, third-generation aminomethylcycline antibiotic currently under development by KBP Biosciences.[1][2] It is being investigated for the treatment of serious bacterial infections, including community-acquired bacterial pneumonia (CABP), acute bacterial skin and skin structure infections (ABSSSI), and complicated intra-abdominal infections (cIAI).[2][3][4] Available in both intravenous (IV) and oral formulations, **zifanocycline** exhibits a broad spectrum of activity against Gram-positive and Gram-negative pathogens, including many multidrug-resistant (MDR) strains.[3][5] Its mechanism of action, potent in vitro activity, and pharmacokinetic profile make it a promising candidate to address the growing challenge of antimicrobial resistance in CABP. In 2016, the U.S. Food and Drug Administration (FDA) granted **zifanocycline** Qualified Infectious Disease Product (QIDP) and Fast Track designations for the treatment of CABP and other infections.[4]

Mechanism of Action

Zifanocycline, like other tetracycline-class antibiotics, exerts its antibacterial effect by inhibiting protein synthesis.[6] It specifically targets the bacterial 30S ribosomal subunit, preventing the binding of aminoacyl-tRNA to the A-site of the ribosome.[1][6] This action effectively halts the

elongation of the polypeptide chain, leading to the cessation of protein production and ultimately inhibiting bacterial growth. The aminomethylcycline structure of **zifanocycline** allows it to overcome common tetracycline resistance mechanisms, such as efflux pumps and ribosomal protection proteins, contributing to its potent activity against MDR pathogens.[4]



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